(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol
Overview
Description
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . This compound is part of a new generation of agents designed to be effective against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis .
Mode of Action
It is known that the compound interacts with the bacterium at a molecular level, leading to changes that inhibit the growth and proliferation of the bacterium .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, disrupting its normal functions and leading to its eventual death
Pharmacokinetics
It is known that the compound has a molecular weight of 19917 , which may influence its bioavailability and pharmacokinetics.
Result of Action
The result of the compound’s action is the inhibition of the growth and proliferation of Mycobacterium tuberculosis, leading to a reduction in the severity of tuberculosis infection . This makes the compound a potential candidate for use in the treatment of tuberculosis, including drug-resistant strains.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the compound’s stability may be affected by temperature, as it is recommended to be stored in a refrigerator . Other factors, such as pH and the presence of other substances, may also influence the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol involves several steps. One common method includes the reaction of 2-nitroimidazole with an appropriate oxirane derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the hydroxyl group can yield various esters or ethers .
Scientific Research Applications
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.
Medicine: Potential use in developing new drugs for treating multi-drug resistant tuberculosis (MDR-TB) and extensive drug-resistant tuberculosis (XDR-TB).
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol
- 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazole
Uniqueness
(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol is unique due to its specific structure, which imparts distinct antimicrobial properties. Compared to similar compounds, it has shown higher efficacy against certain strains of Mycobacterium tuberculosis, making it a promising candidate for further drug development .
Properties
IUPAC Name |
(6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-3-4-1-8-2-5(9(11)12)7-6(8)13-4/h2,4,10H,1,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZVRQBCYAQDGSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=NC(=CN21)[N+](=O)[O-])CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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